molecular formula C20H18N2O5 B1455046 Roxadustat Impurity 2 CAS No. 1421312-36-8

Roxadustat Impurity 2

Cat. No. B1455046
M. Wt: 366.4 g/mol
InChI Key: QSGJZCCNTOCDRI-UHFFFAOYSA-N
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Description

Roxadustat Impurity 2 is a reference standard with its chemical name being [2- [ (4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)- amino]-acetylamino]-acetic acid . Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease .


Chemical Reactions Analysis

Roxadustat, the parent compound of the impurity, has well-characterized pharmacokinetics. It has an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers .


Physical And Chemical Properties Analysis

Roxadustat, the parent compound, has poor aqueous solubility and photochemical stability . More specific physical and chemical properties of Roxadustat Impurity 2 are not available in the searched resources.

Scientific Research Applications

  • Erythropoiesis Stimulation in Chronic Kidney Disease (CKD)

    Roxadustat has been shown to stimulate erythropoiesis effectively in patients with CKD not receiving dialysis. It increases hemoglobin levels and improves iron homeostasis (Chen et al., 2019).

  • Regulation of Iron Metabolism

    In CKD patients, Roxadustat regulates iron metabolism by reducing hepcidin levels, which is associated with greater iron availability (Provenzano et al., 2016).

  • Pharmacodynamics Study in Nondialysis-Dependent CKD Patients

    Roxadustat has been found effective in dose-dependent increases in blood hemoglobin among anemic NDD-CKD patients in placebo-controlled trials (Besarab et al., 2015).

  • Effectiveness in Dialysis Patients

    Roxadustat is also effective in treating anemia in patients undergoing long-term dialysis, showing improvements in transferrin levels and serum iron (Chen et al., 2019).

  • Impact on Membrane Ionic Currents

    Roxadustat may impact membrane ion currents in endocrine or heart cells, suggesting a potential non-genomic mechanism for cellular function perturbation (Chang et al., 2019).

  • Effects on Pharmacokinetics and Drug Interactions

    Studies have explored how food and other substances, like spherical carbon adsorbent, affect the pharmacokinetics of Roxadustat, indicating its potential interactions and absorption characteristics (Shibata et al., 2018).

  • First Global Approval and Prospects Beyond Anemia

    Roxadustat's first approval and its prospects for clinical application beyond anemia treatment have been documented, indicating its broader therapeutic potential (Dhillon, 2019).

  • Potential in Treating Various Diseases

    Roxadustat has garnered interest for potential use against various diseases such as carcinoma, neurological diseases, ocular diseases, and tissue and organ injuries (Kaijun et al., 2020).

  • Protective Effects Against Hypoxic Injury at High Altitude

    Roxadustat has shown preventive effects on hypoxia damage in rapid ascent to high altitudes, reducing inflammation, oxidative stress, and tissue damage due to hypoxia (Guo et al., 2023).

Safety And Hazards

Roxadustat, the parent compound, has been associated with higher serious adverse effects, especially deep venous thrombosis and hypertension . Specific safety and hazards information for Roxadustat Impurity 2 is not available in the searched resources.

properties

IUPAC Name

methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJZCCNTOCDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roxadustat Impurity 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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